Methyl N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinate
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Overview
Description
Methyl N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinate is an organic compound with a complex structure that includes both sulfonyl and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinate typically involves the reaction of glycine derivatives with sulfonyl chlorides and phenoxy compounds. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The process generally involves multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and phenoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate: This compound has a similar structure but with a methoxy group instead of a phenoxy group.
4-Methyl-N-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)benzenesulfonamide: This compound includes a nitrophenyl group, which alters its chemical properties and applications.
Uniqueness
Methyl N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinate is unique due to the presence of both sulfonyl and phenoxy groups, which provide distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-17-8-14-21(15-9-17)29(25,26)23(16-22(24)27-2)18-10-12-20(13-11-18)28-19-6-4-3-5-7-19/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBXLSXWRMHTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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